methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a 1,3-dicarbonyl compound with an amine and an aldehyde under mild conditions. The key cyclization step forms the pyrrole core through a condensation reaction, followed by esterification to yield the final product. Characterization techniques such as FTIR, NMR (both 1H and 13C), and mass spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro tests have demonstrated efficacy against various bacterial strains. For instance, a study reported that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Research indicates that derivatives of pyrrole show promising results in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .
Cytotoxic Effects
In addition to antimicrobial and antioxidant activities, preliminary investigations into the cytotoxic effects of this compound have been conducted. Cell viability assays on cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the African Journal of Biomedical Research synthesized several pyrrole derivatives and evaluated their antimicrobial activity. Among them, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 50 |
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
Properties
IUPAC Name |
methyl (4Z)-1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZXJRBRQCROS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.